

# Spectroscopic Characterization of 1,12-Dodecanediol: A Technical Guide

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## Compound of Interest

Compound Name: 1,12-Dodecanediol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1,12-dodecanediol** (CAS: 5675-51-4), a linear diol with the formula  $\text{HO}(\text{CH}_2)_{12}\text{OH}$ . The document details key spectroscopic data obtained through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). It also outlines the experimental protocols for acquiring such data, serving as a comprehensive resource for researchers in chemistry and drug development.

## Spectroscopic Data Summary

The following sections present the core spectroscopic data for **1,12-dodecanediol**, organized for clarity and comparative analysis.

### Infrared (IR) Spectroscopy

The infrared spectrum of **1,12-dodecanediol** is characterized by a prominent broad absorption band indicating the O-H stretch of the alcohol functional groups and sharp peaks corresponding to C-H and C-O stretching, and  $\text{CH}_2$  bending vibrations.

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~3300 (broad)	O-H stretch	Strong
~2920, ~2850	C-H stretch (alkyl)	Strong
~1470	CH <sub>2</sub> bend (scissoring)	Medium
~1060	C-O stretch	Strong

Note: Specific peak positions can vary slightly based on the sampling method (e.g., KBr pellet, Nujol mull, or ATR).<sup>[1][2]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the molecule's symmetry, the number of unique signals is less than the total number of carbon and hydrogen atoms.

The <sup>1</sup>H NMR spectrum is relatively simple, showing distinct signals for the protons attached to the carbons bearing the hydroxyl groups, the adjacent methylene protons, and the bulk methylene protons in the center of the chain.<sup>[3]</sup>

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.64	Triplet	4H	H-1, H-12 (-CH <sub>2</sub> OH)
~1.56	Quintet	4H	H-2, H-11 (-CH <sub>2</sub> CH <sub>2</sub> OH)
~1.28	Multiplet	16H	H-3 to H-10 (-(CH <sub>2</sub> ) <sub>8</sub> -)

Solvent: CDCl<sub>3</sub><sup>[3]</sup>

The <sup>13</sup>C NMR spectrum confirms the symmetrical nature of **1,12-dodecanediol**.

Chemical Shift ( $\delta$ , ppm)	Assignment
~63.0	C-1, C-12
~32.8	C-2, C-11
~29.5	C-4 to C-9
~29.4	C-3, C-10
~25.7	C-5, C-8

Solvent: CDCl<sub>3</sub>[\[3\]](#)[\[4\]](#)

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **1,12-dodecanediol** results in fragmentation of the parent molecule. The molecular ion peak (M<sup>+</sup>) at m/z 202 is often weak or absent. Key fragments arise from the cleavage of C-C bonds and the loss of water.[\[1\]](#)[\[5\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
55	High	C <sub>4</sub> H <sub>7</sub> <sup>+</sup> fragment
68	Medium	C <sub>5</sub> H <sub>8</sub> <sup>+</sup> fragment
82	Medium	C <sub>6</sub> H <sub>10</sub> <sup>+</sup> fragment
99	High	C <sub>7</sub> H <sub>15</sub> <sup>+</sup> fragment
184	Low	[M - H <sub>2</sub> O] <sup>+</sup>
202	Very Low / Absent	[M] <sup>+</sup> (Molecular Ion)

Note: Relative intensities are approximate and can vary between instruments.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **1,12-dodecanediol**.

## Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

This protocol is suitable for acquiring the IR spectrum of solid **1,12-dodecanediol**.

- **Sample Preparation:** Grind a small amount (~1-2 mg) of **1,12-dodecanediol** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[6\]](#)[\[7\]](#)
- **Pellet Formation:** Transfer the powder to a pellet-forming die. Apply high pressure using a hydraulic press to form a thin, transparent or translucent KBr disk.[\[6\]](#)
- **Background Spectrum:** Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O, as well as any instrumental artifacts.[\[8\]](#)
- **Sample Analysis:** Place the KBr pellet containing the sample into the sample holder of the spectrometer.
- **Data Acquisition:** Acquire the IR spectrum, typically over a range of 4000 to 400 cm<sup>-1</sup>.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the preparation and analysis of a **1,12-dodecanediol** sample for <sup>1</sup>H and <sup>13</sup>C NMR.

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of **1,12-dodecanediol** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a standard NMR tube.[\[9\]](#)
- **Instrument Setup:** Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton NMR spectrum. Standard parameters include a 90° pulse angle and a sufficient relaxation delay to allow for quantitative integration.

- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon NMR spectrum. This typically requires a larger number of scans than  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

## Mass Spectrometry (MS) Protocol (GC-MS Method)

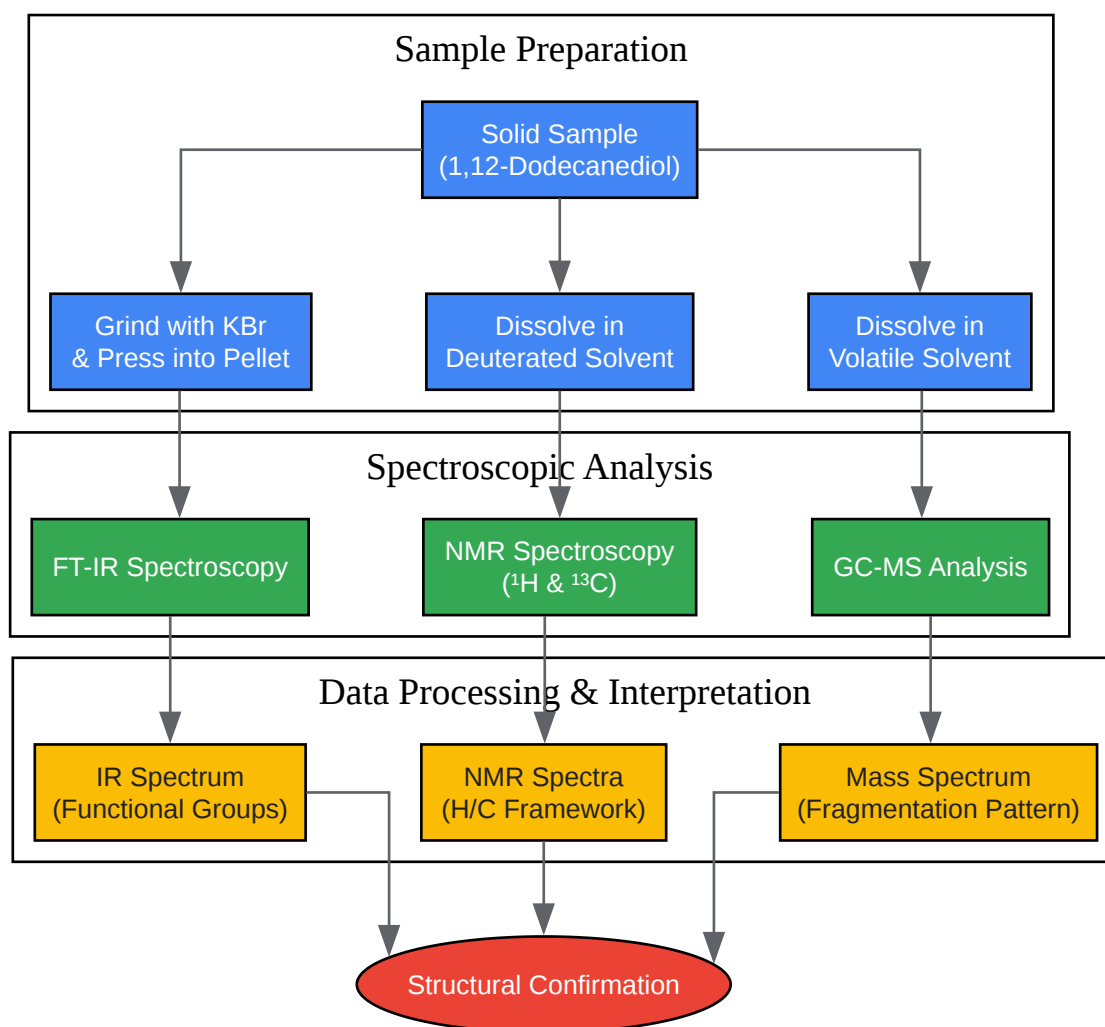
This protocol is used for the analysis of volatile or semi-volatile compounds like **1,12-dodecanediol**.[\[10\]](#)

- Sample Preparation: Dissolve a small amount (~1 mg) of **1,12-dodecanediol** in a volatile solvent such as dichloromethane or methanol (1 mL).[\[10\]](#)
- Instrumentation Setup:
  - Gas Chromatograph (GC): Use a capillary column suitable for polar analytes. Set the injector temperature to 250 °C. The oven temperature program should start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.[\[10\]](#)
  - Mass Spectrometer (MS): Use Electron Impact (EI) ionization, typically at 70 eV. Set the detector to scan a mass range from m/z 40 to 500.[\[1\]](#)[\[10\]](#)
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
- Data Analysis: The separated components eluting from the GC column enter the mass spectrometer. The resulting mass spectrum for the peak corresponding to **1,12-dodecanediol** is analyzed by identifying the molecular ion (if present) and the fragmentation pattern. This pattern is then compared to spectral libraries (e.g., NIST) for confirmation.[\[5\]](#)

## Visualizations

### Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a solid chemical sample such as **1,12-dodecanediol**.



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Caption: Workflow for Spectroscopic Characterization of **1,12-Dodecanediol**.

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